3-(difluoromethyl)-N-(6-((5s,6s)-6-hydroxy-6,7,8,9-tetrahydro-5h-imidazo[1,5-a]azepin-5-yl)-[1,1'-biphenyl]-3-yl)-1-isopropyl-1h-pyrazole-5-carboxamide
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Overview
Description
CSN5i-3 is a potent, selective, and orally available inhibitor of the proteolytic subunit CSN5 of the COP9 signalosome. The COP9 signalosome is a multi-subunit protein complex that regulates the activity of cullin-RING E3 ubiquitin ligases, which are involved in various cellular processes, including cell cycle progression and apoptosis. CSN5i-3 has shown promise in cancer therapy by inhibiting the deneddylation of cullin-RING E3 ubiquitin ligases, thereby affecting the viability of tumor cells .
Scientific Research Applications
CSN5i-3 has a wide range of scientific research applications, particularly in the fields of cancer biology, molecular biology, and drug discovery. Some of the key applications include:
Cancer Therapy: CSN5i-3 has shown potent antitumor activity in vitro and in vivo, making it a promising candidate for cancer treatment.
Neuroinflammation and Neurological Diseases: CSN5i-3 has been studied for its role in reducing neuroinflammation and attenuating ischemic neuronal stress, indicating its potential in treating neurological diseases.
Protein Degradation Studies: CSN5i-3 is used as a tool to study the regulation of protein degradation pathways, particularly the ubiquitin-proteasome system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CSN5i-3 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in the public domain.
Industrial Production Methods
Industrial production of CSN5i-3 follows standard protocols for the synthesis of small molecule inhibitors. This includes large-scale chemical synthesis, purification, and quality control to ensure the compound’s purity and efficacy. The production process is optimized for scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
CSN5i-3 primarily undergoes inhibition reactions, specifically targeting the deneddylation process of cullin-RING E3 ubiquitin ligases. This inhibition leads to the accumulation of neddylated cullins, which in turn affects the degradation of substrate proteins .
Common Reagents and Conditions
The common reagents used in the synthesis and reactions involving CSN5i-3 include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired chemical structure. The reaction conditions typically involve controlled temperatures, pH levels, and reaction times to ensure optimal yield and purity .
Major Products Formed
The major product formed from the reactions involving CSN5i-3 is the neddylated cullin-RING E3 ubiquitin ligase complex. This complex is crucial for the regulation of protein degradation pathways within the cell .
Mechanism of Action
CSN5i-3 exerts its effects by inhibiting the deneddylation activity of the COP9 signalosome. This inhibition traps cullin-RING E3 ubiquitin ligases in their neddylated state, leading to the inactivation of a subset of these ligases. The inactivation results in the degradation of their substrate recognition modules, thereby affecting the stability and turnover of various proteins involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
CSN5i-3 is unique in its selective inhibition of the COP9 signalosome’s deneddylation activity. Similar compounds include:
Pevonedistat (MLN4924): An inhibitor of the NEDD8-activating enzyme, which also affects the neddylation pathway but targets a different enzyme in the process.
Capzimin: An inhibitor of the JAMM family deubiquitinase Rpn11, which is structurally similar to CSN5 but functions within the 26S proteasome.
Properties
IUPAC Name |
5-(difluoromethyl)-N-[4-[(5S,6S)-6-hydroxy-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepin-5-yl]-3-phenylphenyl]-2-propan-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29F2N5O2/c1-17(2)35-24(14-23(33-35)27(29)30)28(37)32-19-11-12-21(22(13-19)18-7-4-3-5-8-18)26-25(36)10-6-9-20-15-31-16-34(20)26/h3-5,7-8,11-17,25-27,36H,6,9-10H2,1-2H3,(H,32,37)/t25-,26-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNKHJQLDMGQFM-UIOOFZCWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C(F)F)C(=O)NC2=CC(=C(C=C2)C3C(CCCC4=CN=CN34)O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C(=CC(=N1)C(F)F)C(=O)NC2=CC(=C(C=C2)[C@H]3[C@H](CCCC4=CN=CN34)O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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